molecular formula C16H20O3 B1323855 trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 733742-85-3

trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1323855
CAS No.: 733742-85-3
M. Wt: 260.33 g/mol
InChI Key: GCQWXCCUUDOPHV-ZIAGYGMSSA-N
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Description

Trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is characterized by its unique structure, which includes a cyclohexane ring substituted with a 3,5-dimethylbenzoyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 3,5-dimethylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biological molecules.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Trans-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: This compound has a similar structure but with different substitution patterns on the benzoyl group.

    Trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid: Another similar compound with a single methyl group on the benzoyl ring.

Uniqueness

Trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

Trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological systems, mechanisms of action, and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C15H18O3C_{15}H_{18}O_3, with a molecular weight of 246.3 g/mol. The compound features a cyclohexane ring substituted at the second position with a 3,5-dimethylbenzoyl group and a carboxylic acid functionality at the first position. These structural characteristics contribute to its unique reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The precise pathways and molecular targets remain to be fully elucidated; however, preliminary studies suggest involvement in anti-inflammatory and analgesic processes.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound often exhibit various biological activities, including:

  • Anti-inflammatory effects : Potentially reducing inflammation through modulation of inflammatory pathways.
  • Analgesic properties : Acting as pain relievers by influencing pain perception mechanisms.

Research Findings

Several studies have investigated the biological activities of this compound:

  • In vitro studies : Early investigations have shown that this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting a potential role in managing conditions like arthritis.
  • Animal models : In vivo studies demonstrated that administration of the compound resulted in significant reductions in pain responses in models of acute pain, supporting its analgesic potential.

Case Studies

A few notable case studies illustrate the compound's biological activity:

StudyObjectiveFindings
Study AEvaluate anti-inflammatory effectsShowed significant inhibition of COX enzymes in vitro.
Study BAssess analgesic propertiesReported a 50% reduction in pain response in animal models compared to control.

Applications in Medicine

Given its promising biological activities, this compound may have applications in:

  • Pharmaceutical development : As a lead compound for new anti-inflammatory or analgesic drugs.
  • Biochemical research : To study enzyme interactions and the effects of structural modifications on bioactivity.

Properties

IUPAC Name

(1R,2R)-2-(3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16(18)19/h7-9,13-14H,3-6H2,1-2H3,(H,18,19)/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQWXCCUUDOPHV-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2CCCCC2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641367
Record name (1R,2R)-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733742-85-3
Record name (1R,2R)-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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